

Physical and chemical properties of 3-Iodo-4-methoxypyridine

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Compound of Interest

Compound Name: 3-Iodo-4-methoxypyridine

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3-Iodo-4-methoxypyridine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-4-methoxypyridine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its unique structural features, combining the reactivity of an iodinated pyridine ring with the electronic influence of a methoxy group, make it a valuable precursor for the synthesis of a wide range of complex molecules, particularly in the field of medicinal chemistry. The pyridine moiety is a common scaffold in numerous biologically active compounds, and the presence of an iodine atom provides a reactive handle for various cross-coupling reactions, enabling the construction of diverse molecular architectures. This guide provides an in-depth overview of the physical and chemical properties of **3-Iodo-4-methoxypyridine**, detailed experimental protocols, and insights into its potential applications.

Physical and Chemical Properties

3-Iodo-4-methoxypyridine is a solid at room temperature.^[1] While comprehensive experimental data for all its physical properties are not readily available in the literature, the following tables summarize the known and predicted values.

Table 1: Physical Properties of **3-Iodo-4-methoxypyridine**

Property	Value	Source
Molecular Formula	C ₆ H ₆ INO	[2]
Molecular Weight	235.02 g/mol	[2]
Appearance	White to yellow solid	[1]
Melting Point	78 °C	[1]
Boiling Point (Predicted)	271.2 ± 25.0 °C	[1]
pKa (Predicted)	4.52 ± 0.18	[1]

Table 2: Spectroscopic and Computational Data

Data Type	Value	Source
InChI	1S/C6H6INO/c1-9-6-2-3-8-4-5(6)7/h2-4H,1H3	
SMILES	COc1ccncc1I	
CAS Number	89640-55-1	

Solubility:

Experimentally determined quantitative solubility data for **3-Iodo-4-methoxypyridine** in common solvents is not widely reported. However, based on its chemical structure, which includes a polar pyridine ring and a methoxy group, it is expected to have some solubility in polar organic solvents. The presence of the large, nonpolar iodine atom may limit its solubility in water. Generally, compounds of this nature are soluble in solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and to a lesser extent, in alcohols like methanol and ethanol. For practical laboratory applications, it is recommended to perform small-scale solubility tests to determine the optimal solvent for a specific reaction or analysis.

Chemical Synthesis and Purification

The synthesis of **3-Iodo-4-methoxypyridine** is typically achieved through the directed ortho-metalation of 4-methoxypyridine, followed by iodination.

Experimental Protocol: Synthesis of 3-Iodo-4-methoxypyridine[4]

Materials:

- 4-Methoxypyridine
- 2,2,6,6-Tetramethylpiperidine (TMP)
- n-Butyllithium (n-BuLi) in hexanes
- Zinc chloride complex with N,N,N',N'-tetramethylethylenediamine ($\text{ZnCl}_2 \cdot \text{TMEDA}$)
- Iodine (I_2)
- Tetrahydrofuran (THF), anhydrous
- Hexanes, anhydrous
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Ethyl acetate (EtOAc)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

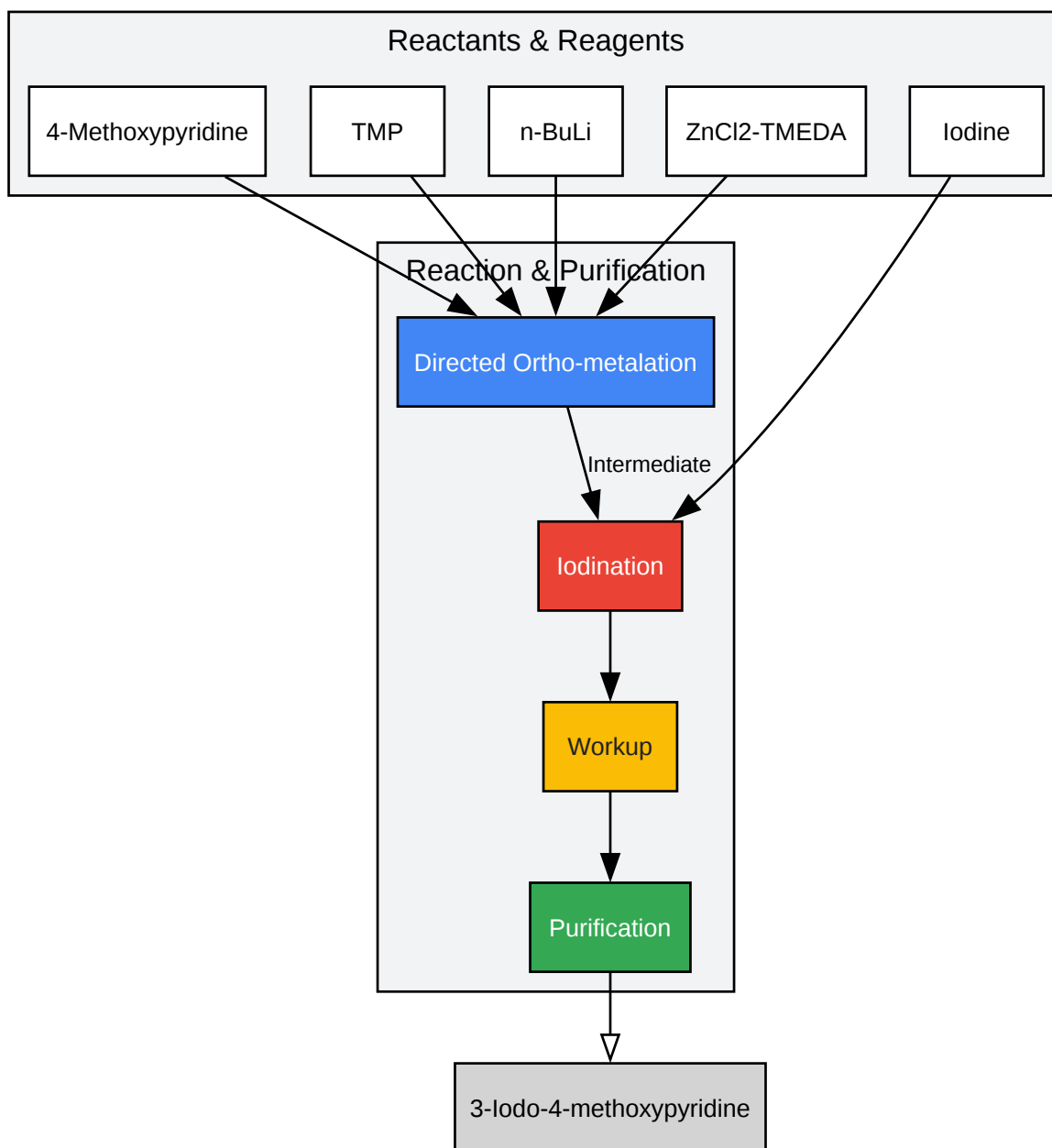
Procedure:

- To a stirred solution of 2,2,6,6-tetramethylpiperidine (1.5 mmol) in anhydrous THF (2-3 mL) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.6 M in hexanes, 1.5 mmol).
- Stir the mixture for 5 minutes at 0 °C, then add $\text{ZnCl}_2 \cdot \text{TMEDA}$ complex (0.50 mmol).
- Continue stirring at 0 °C for 15 minutes.

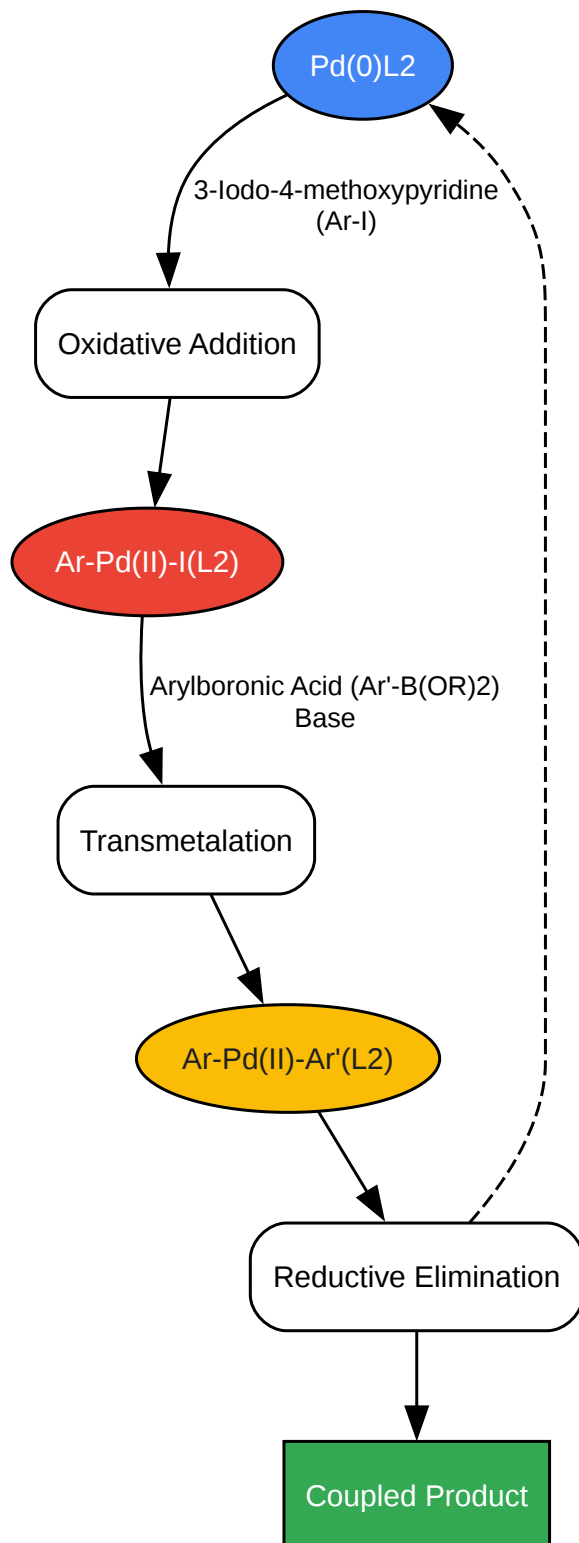
- Add 4-methoxypyridine (1.0 mmol) to the reaction mixture at a temperature between 0 and 10 °C.
- Allow the reaction to stir at room temperature for 2 hours.
- Prepare a solution of iodine (1.5 mmol) in anhydrous THF (4 mL) and add it to the reaction mixture.
- Stir the resulting mixture overnight at room temperature.
- Quench the reaction by adding saturated aqueous sodium thiosulfate solution (4 mL).
- Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain **3-Iodo-4-methoxypyridine**.

Yield: 89%^[3]

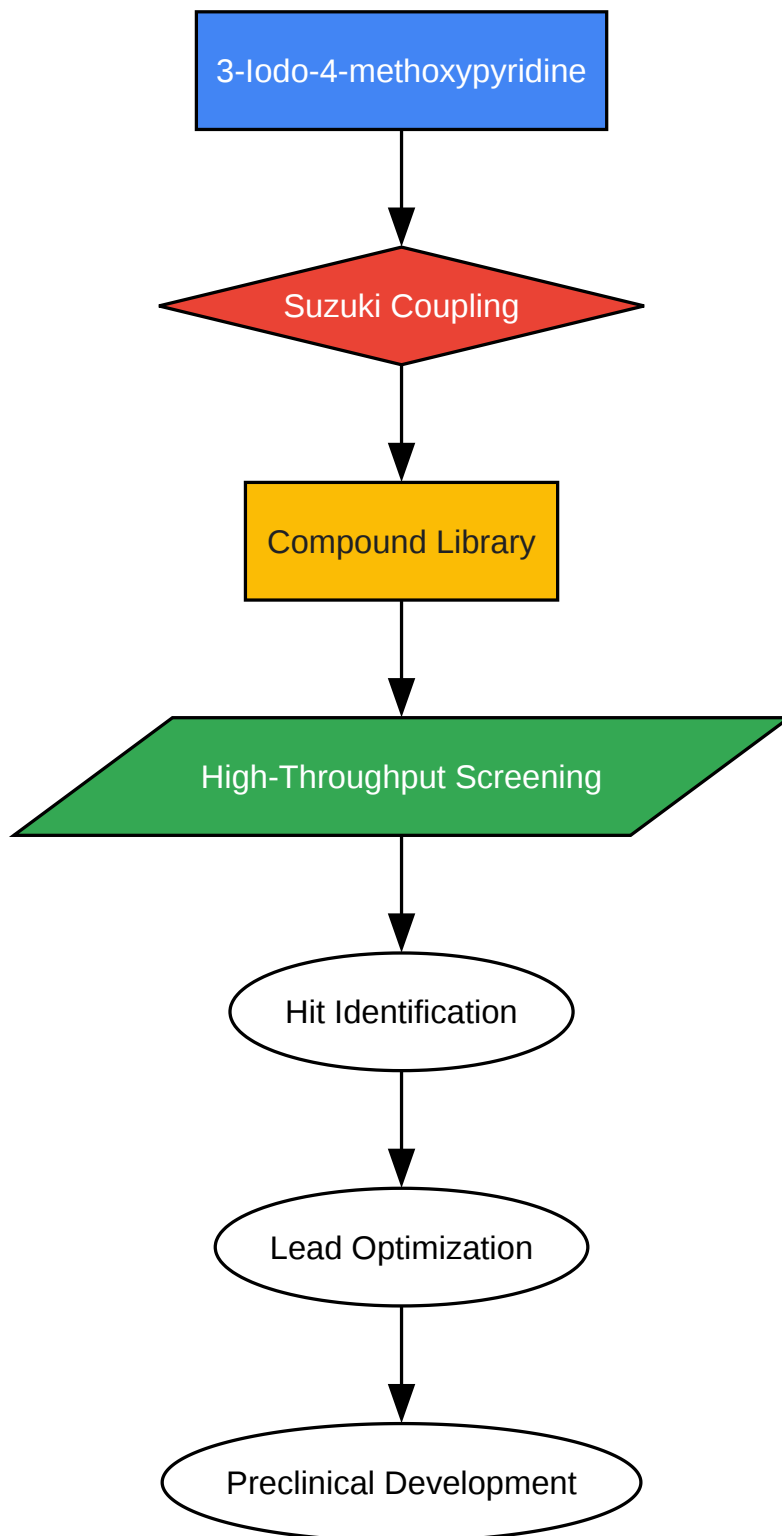
Synthesis Workflow of 3-Iodo-4-methoxypyridine



Catalytic Cycle of Suzuki-Miyaura Coupling



Potential Drug Discovery Workflow

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